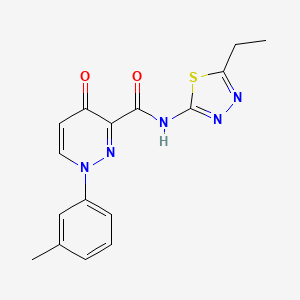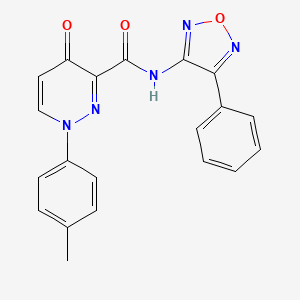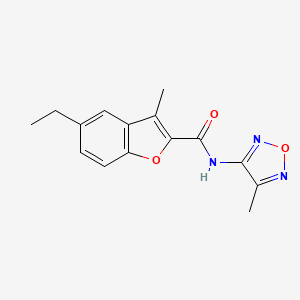![molecular formula C27H29N2O4P B11391890 Diethyl [5-(benzylamino)-2-(diphenylmethyl)-1,3-oxazol-4-yl]phosphonate](/img/structure/B11391890.png)
Diethyl [5-(benzylamino)-2-(diphenylmethyl)-1,3-oxazol-4-yl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
- Diethyl [5-(benzylamino)-2-(diphenylmethyl)-1,3-oxazol-4-yl]phosphonate is a chemical compound with the molecular formula C20H21N2O4P and a molecular weight of 455.3 g/mol .
- It belongs to the class of phosphonate compounds, characterized by the presence of a phosphonate group (–PO3) attached to an organic moiety.
- The compound’s structure includes an oxazole ring, a benzylamino group, and a diphenylmethyl group.
Preparation Methods
Synthetic Routes: One common synthetic route involves the reaction of diethyl phosphite with 2,4-dichlorobenzylamine under appropriate conditions.
Reaction Conditions: The reaction typically occurs in an inert solvent (such as dichloromethane or tetrahydrofuran) with a base (such as sodium hydride or potassium carbonate) to
Properties
Molecular Formula |
C27H29N2O4P |
|---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
2-benzhydryl-N-benzyl-4-diethoxyphosphoryl-1,3-oxazol-5-amine |
InChI |
InChI=1S/C27H29N2O4P/c1-3-31-34(30,32-4-2)27-26(28-20-21-14-8-5-9-15-21)33-25(29-27)24(22-16-10-6-11-17-22)23-18-12-7-13-19-23/h5-19,24,28H,3-4,20H2,1-2H3 |
InChI Key |
XMZLCFZOBIICFL-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=C(OC(=N1)C(C2=CC=CC=C2)C3=CC=CC=C3)NCC4=CC=CC=C4)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N-diethyl-2-[2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazol-9-yl]ethanamine](/img/structure/B11391815.png)
![2-(4-bromophenoxy)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B11391823.png)
![Methyl 4-({[1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate](/img/structure/B11391836.png)


![3-(3-methoxybenzyl)-10-methyl-6-phenyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11391849.png)
![N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11391851.png)
![3-(4-ethoxyphenyl)-5-({[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole](/img/structure/B11391853.png)


![3-(2-chlorobenzyl)-11-methyl-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one](/img/structure/B11391865.png)
![6-isopropyl-3-(4-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11391872.png)
![3-(4-methoxybenzyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one](/img/structure/B11391878.png)
